molecular formula C15H22BN3O3 B13533627 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile

Cat. No.: B13533627
M. Wt: 303.17 g/mol
InChI Key: NQKVEPPXDSHYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile (CAS: 112404-80-5) is a chemical compound with the following structure:

Structure: C15H22BNO2\text{Structure: } \text{C}_{15}\text{H}_{22}\text{BNO}_2 Structure: C15​H22​BNO2​

It contains a pyrazole ring, a tetrahydro-2H-pyran moiety, and a dioxaborolane group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Formation of the Pyrazole Ring: A pyrazole precursor reacts with appropriate reagents to form the pyrazole ring.

    Introduction of the Tetrahydro-2H-pyran Moiety: The tetrahydro-2H-pyran group is introduced via a cyclization reaction.

    Borylation Reaction: The final step involves borylation of the pyrazole ring using a boron-containing reagent.

Industrial Production: Industrial production methods typically involve large-scale reactions, optimized for efficiency and yield. These methods may vary based on the manufacturer.

Chemical Reactions Analysis

Reactivity: 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Substitution: The carbonitrile group can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the pyrazole ring or the dioxaborolane group is possible.

Common Reagents and Conditions:

    Borylation: Boron-containing reagents (e.g., boronic acids) are used for borylation.

    Cyclization: Acidic conditions promote cyclization to form the tetrahydro-2H-pyran ring.

Major Products: The major products depend on the specific reaction conditions. Borylated derivatives and cyclized forms are common.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Materials Science: Its boron-containing group makes it useful for materials synthesis.

    Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related compounds with similar functional groups:

    Other Pyrazoles: Compare reactivity and properties.

    Borylated Compounds: Assess similarities and differences.

Properties

Molecular Formula

C15H22BN3O3

Molecular Weight

303.17 g/mol

IUPAC Name

1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbonitrile

InChI

InChI=1S/C15H22BN3O3/c1-14(2)15(3,4)22-16(21-14)11-10-19(18-12(11)9-17)13-7-5-6-8-20-13/h10,13H,5-8H2,1-4H3

InChI Key

NQKVEPPXDSHYGL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C#N)C3CCCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.